molecular formula C8H5Cl3 B15045739 2,4,6-Trichlorostyrene

2,4,6-Trichlorostyrene

Cat. No.: B15045739
M. Wt: 207.5 g/mol
InChI Key: TXFONIGDXLPYOB-UHFFFAOYSA-N
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Description

2,4,6-Trichlorostyrene is a chlorinated aromatic compound with the molecular formula C₈H₅Cl₃. This chemical serves as a versatile synthetic intermediate and building block in organic chemistry research and development. Its structure, featuring a styrene backbone with chlorine substituents at the 2, 4, and 6 positions, makes it a candidate for studying polymerization kinetics and for creating specialized polymers with potential unique properties. Researchers also utilize this compound in the synthesis of more complex molecules for applications in material science and as a model substrate in environmental degradation studies. The product is provided as a high-purity material suitable for analytical and laboratory use. This product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C8H5Cl3

Molecular Weight

207.5 g/mol

IUPAC Name

1,3,5-trichloro-2-ethenylbenzene

InChI

InChI=1S/C8H5Cl3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2

InChI Key

TXFONIGDXLPYOB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorostyrene typically involves the chlorination of styrene or its derivatives. One common method is the direct chlorination of styrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of 2,4,6-Trichlorostyrene follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to achieve high yields and purity. The chlorination reaction is optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorostyrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of polystyrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed

    Substitution Reactions: Products include substituted styrenes with various functional groups.

    Oxidation Reactions: Products include epoxides and other oxygenated derivatives.

    Polymerization: Products include polystyrene derivatives with varying properties depending on the polymerization conditions.

Scientific Research Applications

2,4,6-Trichlorostyrene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorostyrene involves its interaction with various molecular targets. The chlorine atoms and the vinyl group allow for diverse chemical reactivity, enabling the compound to participate in multiple pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4,6-Trimethylstyrene

Structural Differences : Unlike 2,4,6-trichlorostyrene, 2,4,6-trimethylstyrene (C₁₁H₁₄) features methyl groups instead of chlorine atoms at the 2-, 4-, and 6-positions.
Physical Properties :

Property 2,4,6-Trichlorostyrene 2,4,6-Trimethylstyrene
Boiling Point Higher (due to Cl polarity) Lower (nonpolar methyl groups)
Solubility Insoluble in water Miscible with alcohols, ethers
Reactivity Electrophilic substitution Radical polymerization

α,β,γ-Trichlorostyrene

Synthesis : Both 2,4,6-trichlorostyrene and α,β,γ-trichlorostyrene (chlorinated on the vinyl side chain) are synthesized via chlorination of dichlorostyrene precursors. However, the latter is obtained in lower yields (27%) and often as a by-product in fluorination reactions .
Reactivity :

  • α,β,γ-Trichlorostyrene undergoes slow addition reactions with halogens (e.g., Cl₂, Br₂) compared to 2,4,6-trichlorostyrene, which participates in electrophilic aromatic substitution .

2,4,6-Trichlorophenol

Structural Contrast: 2,4,6-Trichlorophenol (C₆H₃Cl₃O) replaces the styrenic vinyl group with a hydroxyl group, altering its chemical behavior.

Property 2,4,6-Trichlorostyrene 2,4,6-Trichlorophenol
Toxicity Limited data Highly toxic, carcinogenic
Applications Intermediate in synthesis Herbicide/pesticide precursor
Environmental Impact Bioaccumulative in marine life Regulated due to water pollution

2,4,6-Trichlorophenol is a known precursor to toxic herbicides like 2,4,5-T, whereas 2,4,6-trichlorostyrene’s environmental risks are less characterized but linked to anthropogenic sources .

Trichloroethylene

Functional Differences : Trichloroethylene (C₂HCl₃) lacks the aromatic ring and vinyl group, making it a volatile solvent rather than a polymer precursor.
Reactivity :

  • Trichloroethylene undergoes dehydrohalogenation to form dichloroacetylene, whereas 2,4,6-trichlorostyrene participates in aromatic electrophilic reactions .

Key Research Findings

  • Synthetic Challenges : The compound’s synthesis often results in low yields (27%) due to competing pathways, such as fluorination or dimerization .
  • Regulatory Status: Unlike 2,4,6-trichlorophenol, which is strictly regulated, 2,4,6-trichlorostyrene lacks comprehensive safety guidelines, necessitating further toxicological studies .

Biological Activity

2,4,6-Trichlorostyrene (TCS), a chlorinated aromatic compound, is of considerable interest due to its potential biological activities and environmental implications. This article explores the biological activity of TCS, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

2,4,6-Trichlorostyrene has the molecular formula C8H5Cl3C_8H_5Cl_3. Its structure consists of a styrene backbone with three chlorine substituents at the 2, 4, and 6 positions. This configuration contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular Weight227.48 g/mol
Boiling Point246 °C
Melting Point60 °C
SolubilityLow in water; soluble in organic solvents

Research indicates that TCS exhibits various biological activities that may influence cellular functions:

  • Anticancer Potential : TCS has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that TCS can inhibit CDK activity in a dose-dependent manner, impacting cancer cell proliferation .
  • Inhibition of Cell Proliferation : In vitro studies using colon cancer cell lines showed that TCS could inhibit cell proliferation by modulating the expression of cell cycle inhibitors such as p21 and p27. The compound's interaction with the SLC5A8 transporter was identified as significant for its cellular uptake and subsequent biological effects .

Case Studies

  • Inhibition of CDK Activity :
    • Study Design : Researchers evaluated the effect of TCS on CDK1, CDK2, and CDK4 activities using in vitro kinase assays.
    • Results : The IC50 values were found to be 580 µM for CDK1, 262 µM for CDK2, and 403 µM for CDK4. Notably, TCS exhibited the greatest effectiveness against CDK2 .
  • Cell Proliferation Studies :
    • Study Design : HCT-116 colon cancer cells were treated with varying concentrations of TCS (125–1000 μM) over 72 hours.
    • Results : While no overall decline in cell number was observed at lower concentrations, higher doses led to significant changes in protein levels associated with cell cycle regulation. Specifically, p21 levels increased across all concentrations tested .

Environmental Considerations

TCS's environmental fate is also a concern due to its persistence and potential bioaccumulation. Studies have shown that chlorinated compounds can interact with various environmental matrices, leading to complex degradation pathways and ecological impacts .

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